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molecular formula C7H5BrClF B1362055 2-Chloro-4-fluorobenzyl bromide CAS No. 45767-66-6

2-Chloro-4-fluorobenzyl bromide

Cat. No. B1362055
M. Wt: 223.47 g/mol
InChI Key: GAUUDQVOPUKGJD-UHFFFAOYSA-N
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Patent
US07550544B2

Procedure details

A mixture of 77.6 g (0.54 mol) of 2-chloro-4-fluorotoluene, 95.6 g (0.54 mol) of N-bromosuccinimide, 1 g of benzoyl peroxide, and 1000 ml of carbon tetrachloride were refluxed for 3 h. The resulting mixture was cooled to room temperature and then filtered through a glass frit (G3). The precipitate was additionally washed with 3×100 ml of carbon tetrachloride. The combined filtrate was evaporated to dryness. Fractional distillation of the residue gave pure title product, bp 97-99° C./10 mm Hg. Yield 106 g (88%).
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Br:10]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:10][CH2:9][C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
77.6 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)C
Name
Quantity
95.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through a glass frit (G3)
WASH
Type
WASH
Details
The precipitate was additionally washed with 3×100 ml of carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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